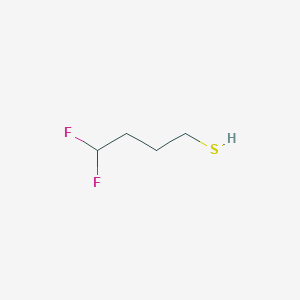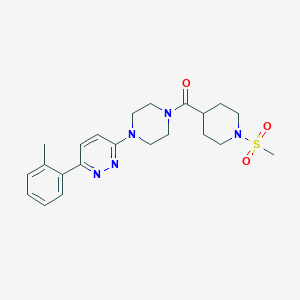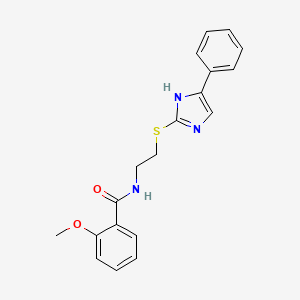
4,4-Difluorobutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorobutane-1-thiol is an organosulfur compound with the molecular formula C4H8F2S It is characterized by the presence of two fluorine atoms attached to the fourth carbon and a thiol group (-SH) attached to the first carbon in the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Difluorobutane-1-thiol can be synthesized through several methods:
Fluorination of Butane Derivatives: One common method involves the fluorination of butane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of halogenated butane derivatives with thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The choice of reagents and conditions depends on factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluorobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions.
Reduction: Thiols can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products
Disulfides: Formed through oxidation.
Thioethers: Formed through nucleophilic substitution.
Hydrocarbons: Formed through reduction.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4-Difluorobutane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, by modifying their thiol groups. The fluorine atoms in the compound can also influence its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-thiol: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
4,4-Difluorobutane: Lacks the thiol group, limiting its ability to participate in thiol-specific reactions.
4-Fluorobutane-1-thiol: Contains only one fluorine atom, resulting in different reactivity and properties compared to 4,4-Difluorobutane-1-thiol
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either the fluorine atoms or the thiol group .
Propiedades
IUPAC Name |
4,4-difluorobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2S/c5-4(6)2-1-3-7/h4,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBQCHMIBZXSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)


![3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride](/img/structure/B2806635.png)
![[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl][(3-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2806636.png)


![3-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2806641.png)



![2-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2806648.png)


